Cas no 165967-81-7 (Teriparatide acetate)

Teriparatide acetate is a synthetic polypeptide analog of parathyroid hormone (PTH 1-34) used primarily in the treatment of osteoporosis. Its key advantage lies in its anabolic action, stimulating bone formation by increasing osteoblast activity, unlike antiresorptive agents that primarily inhibit bone resorption. This makes it particularly effective for patients at high risk of fractures. The acetate salt form enhances stability and solubility, ensuring consistent bioavailability. Teriparatide acetate is administered via subcutaneous injection, with a well-characterized pharmacokinetic profile. Its clinical efficacy is supported by robust data demonstrating significant improvements in bone mineral density and fracture risk reduction in postmenopausal women and hypogonadal men with osteoporosis.
Teriparatide acetate structure
Teriparatide acetate structure
Product name:Teriparatide acetate
CAS No:165967-81-7
MF:
Molecular Weight:
CID:5085789

Teriparatide acetate 化学的及び物理的性質

名前と識別子

    • Teriparatide acetate

Teriparatide acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR01XD0B-50mg
Teriparatide acetate
165967-81-7 98%
50mg
$570.00 2025-02-12
1PlusChem
1P01XCRZ-50mg
Teriparatide acetate
165967-81-7 98%
50mg
$453.00 2024-06-19

Teriparatide acetate 関連文献

Teriparatide acetateに関する追加情報

Comprehensive Overview of Teriparatide Acetate (CAS No. 165967-81-7): Mechanism, Applications, and Market Trends

Teriparatide acetate, identified by its CAS number 165967-81-7, is a synthetic peptide analog of human parathyroid hormone (PTH 1-34). This biologically active compound has garnered significant attention in the pharmaceutical industry due to its osteoporosis treatment capabilities. Unlike traditional antiresorptive therapies, Teriparatide acetate stimulates bone formation, making it a groundbreaking anabolic agent for skeletal disorders. Its unique mechanism of action involves activating osteoblasts, which are critical for bone remodeling, thereby addressing a key concern in postmenopausal osteoporosis and glucocorticoid-induced osteoporosis.

The molecular structure of Teriparatide acetate comprises 34 amino acids, mirroring the N-terminal bioactive fragment of endogenous PTH. Researchers emphasize its high bioavailability when administered via subcutaneous injection, with peak plasma concentrations achieved within 30 minutes. Clinical studies highlight its efficacy in reducing vertebral fractures by up to 65%—a statistic frequently searched by healthcare professionals evaluating bone density therapies. The compound’s acetate salt formulation enhances stability, addressing common queries about peptide drug shelf life and storage conditions.

Current market trends reveal growing demand for Teriparatide acetate biosimilars, driven by cost-sensitive healthcare systems. Analysts project a compound annual growth rate (CAGR) of 8.3% through 2030, fueled by aging populations seeking non-invasive osteoporosis treatments. Patient forums frequently discuss its self-administration protocol, reflecting user interest in home healthcare solutions. Notably, the FDA-approved 24-month treatment duration remains a hot topic, with many patients searching for long-term Teriparatide safety data.

From a biochemical perspective, CAS 165967-81-7 exhibits selective binding to PTH1 receptors, triggering cAMP-mediated signaling cascades. This specificity differentiates it from broader-acting calcium metabolism regulators, making it a preferred subject for precision medicine research. Recent publications explore its potential in dental bone regeneration—a niche application gaining traction in academic searches. Laboratory protocols emphasize the importance of lyophilized peptide reconstitution, a technical aspect often queried by research scientists.

Quality control standards for Teriparatide acetate require rigorous HPLC purity testing (>98%), reflecting industry concerns about peptide synthesis impurities. Regulatory documents detail strict cold chain logistics requirements, answering frequent commercial inquiries about temperature-sensitive pharmaceutical transport. The compound’s patent expiration in key markets has spurred innovation in sustained-release formulations, with several biotech companies announcing weekly dosage clinical trials—a development closely monitored by investors.

Emerging research explores Teriparatide acetate combinations with monoclonal antibodies for enhanced therapeutic effects. This aligns with Google Scholar metrics showing increased searches for osteoporosis combination therapies. Meanwhile, pharmacoeconomic studies compare its cost-effectiveness against denosumab and bisphosphonates, addressing formulary committee decision-making needs. Patient education materials increasingly feature 3D bone modeling animations to explain its mechanism—a content strategy that improves engagement metrics.

The synthesis of CAS 165967-81-7 involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, a process detailed in USP monographs. Analytical chemists frequently search for teriparatide acetate mass spectrometry parameters, underscoring the need for precise quality assurance documentation. Stability studies confirm its integrity for 28 days post-reconstitution when refrigerated—a practical consideration for hospital pharmacy workflows.

Global health organizations recognize Teriparatide acetate as an essential medicine for severe osteoporosis cases, though access barriers persist in developing nations. Telemedicine platforms report increased consultations about teriparatide injection techniques, reflecting digital health adoption trends. The compound’s inclusion in value-based care protocols demonstrates its alignment with contemporary healthcare outcome measurements.

Future directions include investigating Teriparatide acetate for atypical femoral fractures and spinal fusion adjunct therapy—areas generating substantial PubMed search traffic. Nanotechnology approaches aim to improve its transdermal absorption, potentially revolutionizing administration methods. These innovations respond to patient desires for needle-free osteoporosis treatment options, a frequently voiced preference in social media health communities.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd